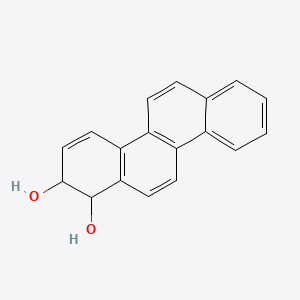

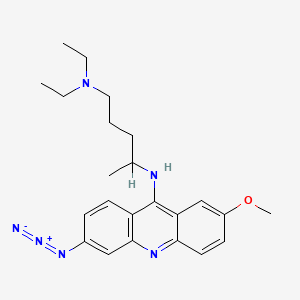

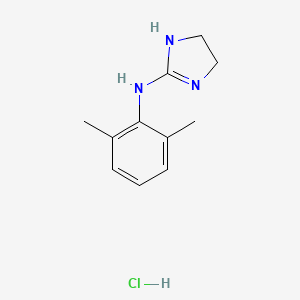

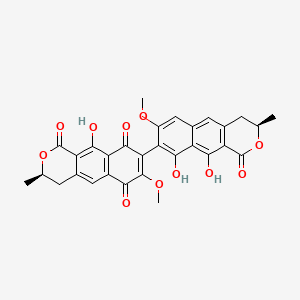

![molecular formula C41H66O13 B1231432 [12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)

[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タウトマイシンは、細菌ストレプトマイセス・スピロベルティシラツスによって産生される天然化学化合物です。 これは、3つのヒドロキシル基、2つのケトン、ジアルキルムレイン酸無水物、エステル結合、スピロケタル、および1つのメチルエーテルを特徴とするポリケチド系構造です 。 タウトマイシンは、タンパク質ホスファターゼ1および2Aに対する強力な阻害効果で知られており、タンパク質ホスファターゼ1の阻害に対するわずかな好みを示します .

準備方法

合成経路と反応条件: タウトマイシンは、主に細菌ストレプトマイセス・スピロベルティシラツスによる発酵によって生成されます。タウトマイシン生産のための給餌プロセスの最適化には、グルコースと無水マレイン酸の添加が含まれます。 グルコースの給餌は、還元糖の含有量に基づいており、無水マレイン酸は特定のpH範囲で添加されて生産を強化します .

工業生産方法: 工業的な設定では、タウトマイシンの生産には、収量を最大化する特定の栄養素と条件で、細菌を制御された環境に維持することが含まれます。 このプロセスには、細菌を培養する発酵槽の使用が含まれ、栄養分の供給と環境条件を調整することで生産を監視および最適化します .

化学反応の分析

反応の種類: タウトマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。ヒドロキシル、ケトン、エステルなどの官能基の存在により、この化合物の構造はこれらの反応に参加することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤は、タウトマイシンを酸化するのに使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、タウトマイシン中のケトン基を還元するために使用できます。

置換: 求核置換反応は、エステル結合またはヒドロキシル基で起こる可能性があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります。

4. 科学研究への応用

タウトマイシンは、タンパク質ホスファターゼ1および2Aに対する強力な阻害効果があるため、幅広い科学研究への応用があります。その応用には以下が含まれます。

科学的研究の応用

Tautomycin has a wide range of scientific research applications due to its potent inhibitory effects on protein phosphatases 1 and 2A. Some of its applications include:

作用機序

タウトマイシンは、タンパク質ホスファターゼ1および2Aを阻害することにより効果を発揮します。これらの酵素の活性部位に結合して、標的タンパク質の脱リン酸化を防ぎます。この阻害により、リン酸化タンパク質が蓄積し、さまざまな細胞プロセスが混乱する可能性があります。 タンパク質ホスファターゼ2Aよりもタンパク質ホスファターゼ1に対するわずかな好みは、タウトマイシンと酵素の活性部位の間の特定の相互作用によるものです .

6. 類似の化合物との比較

タウトマイシンは、タウトマイセチンと呼ばれる別のポリケチド化合物と密接に関連しています。 両方の化合物は、ジアルキルムレイン酸無水物部分を含む類似の構造を共有していますが、ポリケチド鎖が異なります 。 タウトマイセチンもタンパク質ホスファターゼの強力な阻害剤であり、免疫抑制特性について研究されています 。 その他の類似の化合物には、オカド酸やカリキュリンAなどがあります。これらはどちらもタンパク質ホスファターゼの阻害剤ですが、構造的特徴とタンパク質ホスファターゼ1および2Aに対する相対的な親和性が異なります .

類似の化合物のリスト:

- タウトマイセチン

- オカド酸

- カリキュリンA

タウトマイシンの独特の構造とタンパク質ホスファターゼに対する特異的な阻害効果により、科学研究と潜在的な治療用途のための貴重な化合物となっています。

類似化合物との比較

- Tautomycetin

- Okadaic acid

- Calyculin A

Tautomycin’s unique structure and specific inhibitory effects on protein phosphatases make it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

[12-[3,9-dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCWHQNNCOJYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109946-35-2 |

Source

|

| Record name | Tautomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

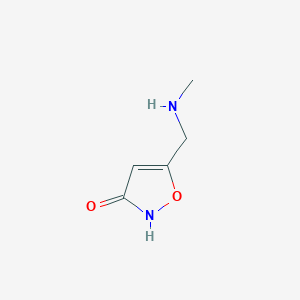

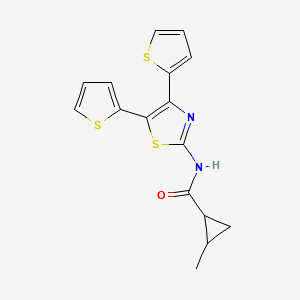

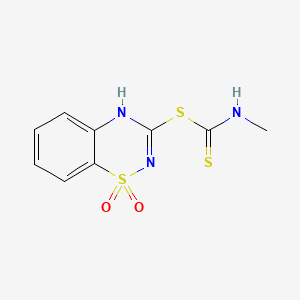

![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)